

GBR 12783 Technical Support Center: Optimizing In Vitro Assays

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Compound of Interest		
Compound Name:	GBR 12783	
Cat. No.:	B15616451	Get Quote

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of GBR 12783?

GBR 12783 is a potent and selective inhibitor of the dopamine transporter (DAT). It binds to DAT and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of dopamine.

Q2: What is the reported IC50 of **GBR 12783** for dopamine uptake inhibition?

The half-maximal inhibitory concentration (IC50) of **GBR 12783** for the inhibition of [3H]dopamine uptake in rat and mice striatal synaptosomes is consistently reported to be in the low nanomolar range, typically between 1.2 nM and 1.8 nM.[1] One study found that preincubation with **GBR 12783** significantly increased its potency, yielding an IC50 of 1.85 nM, compared to 25 nM without preincubation.[1]

Q3: How soluble is **GBR 12783** and what is the best way to prepare stock solutions?

GBR 12783 dihydrochloride is soluble in DMSO. For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted in an appropriate aqueous buffer to the desired final concentrations for your experiment. It is crucial to ensure the final DMSO concentration in the assay is low (typically \leq 0.1%) to avoid solvent effects on the biological system.



Q4: Is **GBR 12783** selective for the dopamine transporter?

Yes, **GBR 12783** exhibits high selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET). Studies have shown that **GBR 12783** is significantly less potent at inhibiting serotonin and norepinephrine uptake.

Quantitative Data Summary

Parameter	Value	Species/System	Reference
IC50 for [3H]dopamine uptake inhibition	1.2 nM	Mice striatal synaptosomes	[1]
1.8 nM	Rat striatal synaptosomes		
1.85 nM (with preincubation)	Rat striatal synaptosomes	[1]	_
25 nM (without preincubation)	Rat striatal synaptosomes	[1]	
Selectivity	85-300 times less effective against 5HT uptake	Rat or mouse	
18-90 times less effective against NE uptake	Rat or mouse		_

Experimental Protocols Detailed Protocol for [3H]-Dopamine Uptake Assay in Rat Striatal Synaptosomes

This protocol is designed to determine the inhibitory potency of **GBR 12783** on dopamine uptake in isolated nerve terminals (synaptosomes) from the rat striatum.



Materials:

- Rat striatal tissue
- Homogenization Buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)
- Uptake Buffer (e.g., Krebs-Ringer Buffer (KRB) containing 124 mM NaCl, 1.80 mM KCl, 1.24 mM KH2PO4, 1.40 mM MgSO4, 2.50 mM CaCl2, 26.0 mM NaHCO3, 10.0 mM glucose, saturated with 95% O2/5% CO2, pH 7.4)[2]
- [3H]-Dopamine (specific activity ~10-30 Ci/mmol)
- Unlabeled Dopamine
- GBR 12783
- Cocaine or Nomifensine (for determining non-specific uptake)
- Glass fiber filters (e.g., Whatman GF/C)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Synaptosome Preparation:
 - Dissect rat striata and place them in ice-cold homogenization buffer.
 - Homogenize the tissue using a Teflon-glass homogenizer.
 - Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
 - Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 17,000 x g for 20 minutes) to pellet the synaptosomes.
 - Resuspend the synaptosomal pellet in fresh, ice-cold uptake buffer.[3][4]



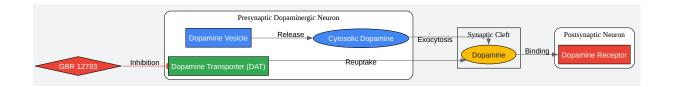
- · Dopamine Uptake Assay:
 - Aliquot the synaptosomal suspension into test tubes.
 - Pre-incubate the synaptosomes with various concentrations of GBR 12783 (or vehicle control) for a specified time (e.g., 10-20 minutes) at 37°C.[5]
 - For determining non-specific uptake, use a high concentration of a known DAT inhibitor like cocaine (e.g., 10-100 μM) or nomifensine (e.g., 10 μM).[6][7]
 - Initiate the uptake reaction by adding a mixture of [3H]-dopamine (e.g., 10 nM final concentration) and unlabeled dopamine to achieve the desired final dopamine concentration.[6]
 - Incubate for a short period (e.g., 3-5 minutes) at 37°C.[4][6]
 - Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.
 Immediately wash the filters three times with ice-cold uptake buffer to remove unbound radioligand.
 - Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

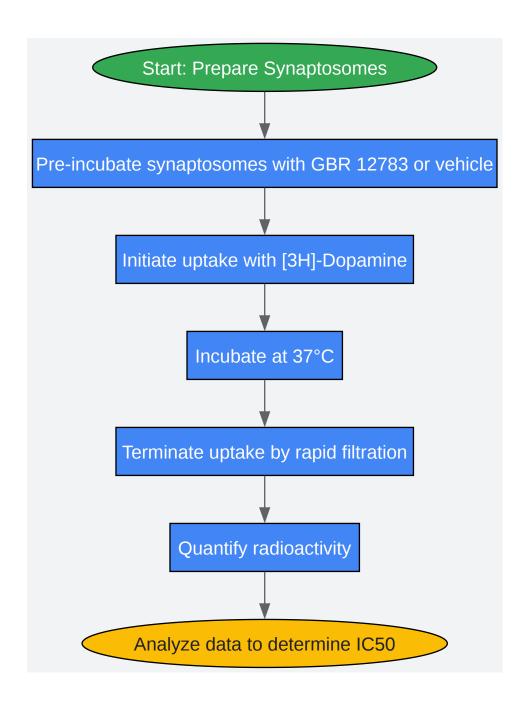
Data Analysis:

- Calculate the specific uptake by subtracting the non-specific uptake (counts in the
 presence of cocaine/nomifensine) from the total uptake (counts in the absence of a potent
 inhibitor).
- Plot the percentage of specific uptake against the logarithm of the GBR 12783 concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package.

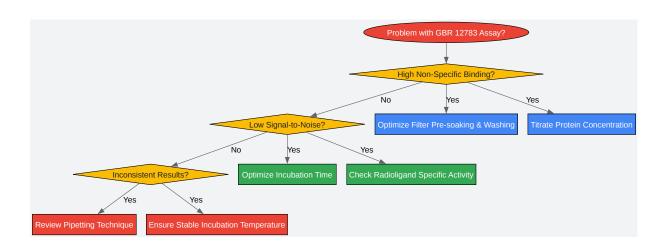
Visualizations











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